![molecular formula C21H28N2O2 B1391254 N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide CAS No. 1020057-85-5](/img/structure/B1391254.png)
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide (NAMHB) is a synthetic compound that has a variety of uses in scientific research. It is a member of the benzamide family, and is known for its wide range of applications in the fields of biochemistry and physiology. NAMHB has become increasingly popular in recent years due to its ability to interact with a variety of proteins, enzymes, and other molecules. We will also discuss some of the potential future directions of NAMHB research.
Scientific Research Applications
Antitumor Activity
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is actively researched for its potential in cancer treatment. For instance, a related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as a histone deacetylase (HDAC) inhibitor, showing significant antitumor activity in vitro and in vivo, and has entered clinical trials (Zhou et al., 2008).
Antioxidant Properties
Amino-substituted benzamide derivatives, including compounds similar to N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, have demonstrated powerful antioxidant capabilities, potentially useful in scavenging free radicals. This was shown through the study of electrochemical oxidation mechanisms (Jovanović et al., 2020).
Anticonvulsant Activity
Research into benzamide derivatives has revealed their potential as anticonvulsants. For example, 4-Amino-N-(2,6-dimethylphenyl)benzamide and its derivatives have shown promising results in several anticonvulsant models, suggesting potential applications in the treatment of seizure disorders (Lambert et al., 1995).
Insecticide Potential
Certain substituted benzamides have been identified as effective inhibitors of mosquito development, suggesting a potential use in controlling mosquito-borne diseases (Schaefer et al., 1978).
Applications in Chemotherapy
4-Amino-N-(2'-aminophenyl)benzamide, a compound related to N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, has been found to have a differential therapeutic efficacy in slowly and rapidly proliferating rat tumors, suggesting a potential application in targeted chemotherapy (Berger et al., 1985).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-heptoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-5-6-7-14-25-19-11-8-17(9-12-19)21(24)23-20-13-10-18(22)15-16(20)2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKLNIGSVSKJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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